6-(2-chloro-4-methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(2-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chloro-4-methylphenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the aromatic rings or the morpholine moiety.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5-one
- 6-(4-Methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5-one
Uniqueness
The unique combination of the 2-chloro-4-methylphenyl group and the morpholine ring in 6-(2-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-(2-chloro-4-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-2-3-16(14(19)10-12)23-5-4-15-13(17(23)24)11-20-18(21-15)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
LPAQPJNYDQNOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)Cl |
Origin of Product |
United States |
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